N-[3-(4-fluorobenzoyl)pentan-3-yl]-3-methoxy-2-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(4-fluorobenzoyl)pentan-3-yl]-3-methoxy-2-methylbenzamide is an organic compound with a complex structure that includes a fluorobenzoyl group, a pentan-3-yl chain, and a methoxy-2-methylbenzamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-fluorobenzoyl)pentan-3-yl]-3-methoxy-2-methylbenzamide typically involves multiple steps, including the formation of the fluorobenzoyl intermediate and subsequent coupling with the pentan-3-yl and methoxy-2-methylbenzamide groups. Common synthetic routes may involve:
Formation of the Fluorobenzoyl Intermediate: This step often involves the reaction of 4-fluorobenzoic acid with a suitable reagent to form the fluorobenzoyl chloride.
Coupling Reactions: The fluorobenzoyl chloride is then reacted with a pentan-3-yl amine derivative under controlled conditions to form the desired intermediate.
Final Coupling: The intermediate is then coupled with 3-methoxy-2-methylbenzamide under specific conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-(4-fluorobenzoyl)pentan-3-yl]-3-methoxy-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluorobenzoyl and methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-[3-(4-fluorobenzoyl)pentan-3-yl]-3-methoxy-2-methylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action of N-[3-(4-fluorobenzoyl)pentan-3-yl]-3-methoxy-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[3-(4-chlorobenzoyl)pentan-3-yl]-3-methoxy-2-methylbenzamide
- N-[3-(4-bromobenzoyl)pentan-3-yl]-3-methoxy-2-methylbenzamide
- N-[3-(4-methylbenzoyl)pentan-3-yl]-3-methoxy-2-methylbenzamide
Uniqueness
N-[3-(4-fluorobenzoyl)pentan-3-yl]-3-methoxy-2-methylbenzamide is unique due to the presence of the fluorobenzoyl group, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
551963-87-2 |
---|---|
Molekularformel |
C21H24FNO3 |
Molekulargewicht |
357.4 g/mol |
IUPAC-Name |
N-[3-(4-fluorobenzoyl)pentan-3-yl]-3-methoxy-2-methylbenzamide |
InChI |
InChI=1S/C21H24FNO3/c1-5-21(6-2,19(24)15-10-12-16(22)13-11-15)23-20(25)17-8-7-9-18(26-4)14(17)3/h7-13H,5-6H2,1-4H3,(H,23,25) |
InChI-Schlüssel |
ARCTXHCBDPBQRM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)(C(=O)C1=CC=C(C=C1)F)NC(=O)C2=C(C(=CC=C2)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.